molecular formula C17H22N2O3S B513475 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 879064-17-2

5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B513475
CAS RN: 879064-17-2
M. Wt: 334.4g/mol
InChI Key: ZKNFFPPNZIBUFJ-UHFFFAOYSA-N
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Description

5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as IMPY, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a small molecule that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. Inhibition of these enzymes has been shown to have potential therapeutic applications in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the inhibition of beta-amyloid aggregation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, and has been tested against various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its small size, which allows it to penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could have potential therapeutic applications in various diseases. Another direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyridylamine with 5-isopropyl-2-methyl-4-nitrobenzenesulfonamide, followed by reduction with iron powder. Another method involves the reaction of 6-methyl-2-pyridylamine with 5-isopropyl-2-methyl-4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite.

Scientific Research Applications

5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer properties, and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.

properties

IUPAC Name

4-methoxy-2-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(12(3)9-15(14)22-5)23(20,21)19-17-8-6-7-13(4)18-17/h6-11H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFFPPNZIBUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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